1-hydroxy-3H-benzo[g][2,1]benzoxaborole
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Overview
Description
1-hydroxy-3H-benzo[g][2,1]benzoxaborole is a boron-containing compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is known for its unique structure, which combines a benzene ring fused with an oxaborole ring, and a hydroxyl group attached to the boron atom. The presence of boron in the molecule imparts unique chemical properties, making it a versatile scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3H-benzo[g][2,1]benzoxaborole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-aminophenol with boronic acids or boronates. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3H-benzo[g][2,1]benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the boron center or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the boron atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or boron atom.
Scientific Research Applications
1-hydroxy-3H-benzo[g][2,1]benzoxaborole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-hydroxy-3H-benzo[g][2,1]benzoxaborole involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The boron atom in the molecule acts as a Lewis acid, facilitating interactions with nucleophilic groups in the target molecules. This interaction can disrupt essential biological processes, leading to antimicrobial effects.
Comparison with Similar Compounds
1-hydroxy-3H-benzo[g][2,1]benzoxaborole can be compared with other boron-containing compounds, such as:
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides: Potential inhibitors of mycobacterial leucyl-tRNA synthetase.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
905710-79-4 |
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Molecular Formula |
C11H9BO2 |
Molecular Weight |
184.00 g/mol |
IUPAC Name |
1-hydroxy-3H-benzo[g][2,1]benzoxaborole |
InChI |
InChI=1S/C11H9BO2/c13-12-11-9(7-14-12)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
InChI Key |
RKVSRXYPRHUVSI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC3=CC=CC=C23)O |
Origin of Product |
United States |
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